A Technical Guide to Allyl 2-amino-5-iodobenzoate: Synthesis, Properties, and Applications
A Technical Guide to Allyl 2-amino-5-iodobenzoate: Synthesis, Properties, and Applications
Abstract
Allyl 2-amino-5-iodobenzoate is a halogenated anthranilate ester of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring an aromatic amine, an allyl ester, and an aryl iodide, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and a valuable intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and known applications, with a focus on its utility for researchers in drug discovery and materials science.
Chemical Identity and Structure
Allyl 2-amino-5-iodobenzoate belongs to the family of anthranilic acid esters. The presence of iodine at the 5-position and the allyl group on the ester functionality are key to its reactivity.
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IUPAC Name: prop-2-en-1-yl 2-amino-5-iodobenzoate
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CAS Number: 1131605-37-2[1]
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Molecular Formula: C₁₀H₁₀INO₂
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Molecular Weight: 303.09 g/mol
The structure combines an electron-rich aminobenzoate ring with two key reactive handles: the aryl iodide, which is amenable to cross-coupling reactions, and the allyl group, which can be deprotected under specific conditions or participate in various additions and rearrangements.
Caption: Chemical structure of Allyl 2-amino-5-iodobenzoate.
Physicochemical and Spectroscopic Properties
The physical properties and spectral data are crucial for the identification, purification, and characterization of Allyl 2-amino-5-iodobenzoate. While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from its starting materials and related analogues like methyl 2-amino-5-iodobenzoate.
| Property | Value | Source |
| Appearance | Expected to be a crystalline solid, from cream to pinkish or brown. | Inferred from[2][3] |
| Melting Point | Not specified; the precursor 2-amino-5-iodobenzoic acid melts at ~219-221 °C.[4] The methyl ester analogue melts at 80-89 °C.[2] | [2][4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The precursor acid is soluble in polar solvents.[5] | [5] |
| Purity | Commercially available up to ≥98%. | Inferred from[2] |
Spectroscopic Profile (Predicted)
Detailed spectral analyses are essential for confirming the structure post-synthesis. Below are the expected characteristic signals based on the functional groups present.
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¹H NMR (Proton NMR):
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Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the iodine will likely be the most downfield.
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Amine Protons (-NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range, which is exchangeable with D₂O.
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Allyl Protons (-OCH₂CH=CH₂):
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A doublet for the -OCH₂- protons (~δ 4.6-4.8 ppm).
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A multiplet for the internal vinyl proton (-CH=) (~δ 5.9-6.1 ppm).
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Two distinct signals (doublet of doublets) for the terminal vinyl protons (=CH₂) (~δ 5.2-5.4 ppm).[6]
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¹³C NMR (Carbon NMR):
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Carbonyl Carbon (C=O): Signal around δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals in the δ 90-150 ppm range. The carbon bearing the iodine atom (C-I) will be significantly upfield (~δ 90 ppm), while the carbon attached to the amine group (C-N) will be downfield (~δ 148 ppm).
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Allyl Carbons: Signals for the -OCH₂ (~δ 65 ppm), -CH= (~δ 132 ppm), and =CH₂ (~δ 118 ppm) carbons are expected.[7]
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IR (Infrared) Spectroscopy:
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N-H Stretching: Two distinct sharp peaks around 3350-3450 cm⁻¹ for the primary amine.
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C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl.
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C=C Stretching: A peak around 1645 cm⁻¹ for the allyl double bond.
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C-O Stretching: Bands in the 1100-1300 cm⁻¹ region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at m/z = 303. A characteristic isotopic pattern for iodine will be present. Common fragmentation patterns would include the loss of the allyl group and cleavage of the ester bond.
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Synthesis and Purification
The most direct and common method for synthesizing allyl 2-amino-5-iodobenzoate is through the esterification of its parent carboxylic acid, 2-amino-5-iodobenzoic acid. Esterification of anthranilic acids can be challenging due to the deactivating effect of the ortho-amino group, often requiring an acid catalyst.[8]
Synthesis of Precursor: 2-Amino-5-iodobenzoic Acid
The precursor is synthesized by the direct iodination of 2-aminobenzoic acid (anthranilic acid). Modern methods utilize an oxidizing agent like hydrogen peroxide to drive the reaction to completion and improve yield, avoiding the need for iodine recovery.[9][10][11]
Caption: General workflow for the two-step synthesis of the title compound.
Recommended Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for anthranilic acids.[12]
Materials:
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2-Amino-5-iodobenzoic acid (1.0 eq)
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Allyl alcohol (10-20 eq, serves as solvent and reactant)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-iodobenzoic acid (1.0 eq) and allyl alcohol (10-20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension while stirring.
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Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the allyl alcohol. An excess of alcohol is used to push the equilibrium towards the product side, according to Le Châtelier's principle.
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Heating: Heat the reaction mixture to reflux (the boiling point of allyl alcohol is ~97 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
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Rationale: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, converting it to its water-soluble sodium salt.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure allyl 2-amino-5-iodobenzoate.
Chemical Reactivity and Applications
The utility of allyl 2-amino-5-iodobenzoate stems from its three distinct functional domains, which can be manipulated selectively.
Caption: Key reactive sites and corresponding transformations.
As a Synthetic Intermediate
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Cross-Coupling Reactions: The aryl iodide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at the 5-position, building molecular complexity. Its methyl ester analogue is explicitly noted for its utility in coupling reactions for medicinal chemistry.[2]
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Pharmaceutical Scaffolds: Substituted anthranilates are core structures in numerous biologically active molecules and natural products.[13] The iodo-substituted variant serves as a key intermediate for synthesizing complex pharmaceutical agents, including those targeting cancer and inflammatory diseases.[2]
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Allyl Group Manipulation: The allyl group serves as a protecting group for the carboxylic acid. It can be selectively removed under mild conditions using palladium catalysts, which is orthogonal to many other protecting groups used in peptide and complex molecule synthesis.[14] This allows for late-stage modification of the carboxylic acid functionality.
Potential in Drug Discovery
While direct biological activity data for this specific compound is scarce, its structural motifs are present in molecules of therapeutic interest.
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Allyl Moiety in Anticancer Agents: Many natural and synthetic compounds containing the allyl group exhibit significant anticancer activity through various mechanisms, including cell cycle arrest and inhibition of tumor proliferation.[15][16]
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Aminobenzoate Core: The 2-aminobenzoate (anthranilate) scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. For example, the related 2-aminobenzothiazole core is extensively used in the design of kinase inhibitors for cancer therapy.[17]
Safety, Handling, and Storage
Safety data for allyl 2-amino-5-iodobenzoate is not explicitly available. However, precautions should be based on the known hazards of its precursor, 2-amino-5-iodobenzoic acid, and related allyl compounds.
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Hazard Classification (Inferred from Precursor):
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Handling:
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Storage:
Conclusion
Allyl 2-amino-5-iodobenzoate is a highly functionalized and valuable building block for organic synthesis. Its strategic combination of an aryl iodide for cross-coupling, a cleavable allyl ester, and a modifiable aromatic amine provides chemists with a versatile platform for constructing complex molecules. Its primary application lies in its role as an intermediate in the synthesis of novel heterocyclic compounds for the pharmaceutical and materials science industries. Further research into its direct biological activities may reveal additional therapeutic potential.
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